Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane
Description
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane is an organosilicon compound characterized by a naphthalen-2-yl group linked to a methoxy moiety substituted with a trimethylsilyl (TMS) group. Its molecular structure combines aromatic, ether, and silane functionalities, making it a versatile reagent in organic synthesis and materials science. The compound’s unique features include:
- Aromatic Stability: The naphthalene ring provides π-conjugation, enhancing thermal and electronic stability.
- Silyl Ether Reactivity: The (trimethylsilyl)methoxy group facilitates nucleophilic substitution and acts as a protective group in multi-step syntheses.
- Steric Effects: The bulky TMS group influences regioselectivity in reactions.
Properties
CAS No. |
648428-56-2 |
|---|---|
Molecular Formula |
C17H26OSi2 |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
trimethyl-[naphthalen-2-yl(trimethylsilyl)methoxy]silane |
InChI |
InChI=1S/C17H26OSi2/c1-19(2,3)17(18-20(4,5)6)16-12-11-14-9-7-8-10-15(14)13-16/h7-13,17H,1-6H3 |
InChI Key |
PTGLCPWUNXSDDU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane typically involves the reaction of naphthalene derivatives with trimethylsilyl reagents. One common method is the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced naphthalene rings .
Scientific Research Applications
Organic Synthesis
Reactivity and Silylation:
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane acts as a versatile silylating agent in organic synthesis. The trimethylsilyl group enhances the nucleophilicity of substrates, facilitating reactions such as silylation of alcohols and amines. The introduction of the naphthalenyl moiety can improve the selectivity of reactions due to its steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules .
Case Study: Synthesis of Chiral Silanes
Recent studies have demonstrated the application of similar silyl compounds in the synthesis of chiral silanes, which are crucial for developing optically active materials. The stereospecific synthesis of silicon-stereogenic optically active silylboranes has shown promising results, suggesting that this compound could potentially be utilized in creating chiral intermediates for pharmaceuticals .
Materials Science
Surface Modification:
The compound is employed in surface modification techniques, particularly in enhancing the properties of polymers and metals. Its ability to form siloxane networks contributes to improved hydrophobicity and chemical resistance in coatings and films . For instance, treatments with trimethylsilane derivatives have been shown to inhibit biofilm formation on titanium alloys and stainless steel surfaces, highlighting its potential in biomedical applications .
Nanocomposites:
In materials science, this compound can be used to synthesize nanocomposites. By incorporating this silane into polymer matrices, researchers can enhance mechanical properties and thermal stability. The presence of the naphthalene group may also introduce unique optical properties beneficial for applications in photonics .
Medicinal Chemistry
Drug Development:
The incorporation of silyl groups is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. This compound could be utilized to modify lead compounds, improving their solubility and stability. Research into similar compounds has indicated that they can serve as effective prodrugs or enhance bioavailability through increased lipophilicity .
Case Study: Antimicrobial Agents
Trimethylsilanes have been investigated for their antimicrobial properties. The modification of existing antimicrobial agents with this compound could lead to more effective compounds by improving their interaction with bacterial membranes or enhancing their stability against enzymatic degradation .
Mechanism of Action
The mechanism by which Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane exerts its effects is primarily through its ability to interact with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily modifying the reactivity of other functional groups in a molecule. This allows for selective reactions to occur, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with related organosilanes. Below is a detailed analysis supported by data tables.
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Features | Reactivity/Applications | References |
|---|---|---|---|---|
| Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane | C₁₇H₂₆O₂Si₂ | Naphthalen-2-yl, (trimethylsilyl)methoxy | High thermal stability; coupling reactions in organic synthesis | – |
| (2-Methoxy-1-naphthyl)trimethylsilane | C₁₄H₁₈OSi | 2-methoxy, 1-trimethylsilyl on naphthalene | Precursor for complex molecules; moderate reactivity in oxidation/reduction | |
| Silane, trimethyl[(4-nitrophenyl)methoxy]- | C₁₀H₁₅NO₃Si | 4-nitrophenyl, methoxy | Electrophilic reactivity; drug delivery systems | |
| Trimethyl(4-methyl-1-naphthyl)silane | C₁₄H₁₈Si | 4-methyl-1-naphthyl, trimethylsilyl | Radical donor; material science applications | |
| Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl- | C₁₄H₂₂OSi | Dihydro-naphthalene, methyl substituent | Enhanced stability; nanoparticle surface modification |
Comparative Analysis
A. Aromatic vs. Non-Aromatic Backbones
- Naphthalene Derivatives : Compounds with naphthalene rings (e.g., this compound and (2-Methoxy-1-naphthyl)trimethylsilane) exhibit superior thermal stability and conjugation compared to phenyl or furanyl analogues (e.g., Silane, triethyl(2-furanylmethoxy)- ).
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in Silane, trimethyl[(4-nitrophenyl)methoxy]-. This difference significantly alters electrophilic substitution patterns .
B. Silane Functionalization
- TMS Group Positioning : In Trimethyl(4-methyl-1-naphthyl)silane , the TMS group is directly attached to the naphthalene, enabling radical reactions. In contrast, the target compound’s TMS is part of a methoxy side chain, favoring nucleophilic substitutions.
- Steric Hindrance : The (trimethylsilyl)methoxy group in the target compound introduces greater steric bulk than simpler methoxy or ethoxy silanes, reducing reaction rates but improving selectivity .
Research Findings and Implications
Reactivity Studies
- Selective Protection : The TMS group in the target compound shields reactive sites on the naphthalene ring, enabling selective functionalization at the methoxy position .
- Thermal Stability : Naphthalene-containing silanes generally exhibit higher decomposition temperatures (>250°C) than phenyl analogues, as seen in Silane, trimethyl[(4-nitrophenyl)methoxy]- (decomposition at ~200°C) .
Biological Activity
Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane is a silane compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a naphthalene moiety and trimethylsilyl groups, suggests potential biological activities that warrant further investigation.
Chemical Structure
The chemical formula for this compound can be represented as follows:
This compound features a naphthalene ring substituted with a methoxy group and a trimethylsilyl group, which may influence its reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies indicate several areas of potential biological relevance:
- Antimicrobial Properties : Some silane compounds have demonstrated antimicrobial activity against various pathogens. Studies suggest that the incorporation of silane groups can enhance the antimicrobial efficacy of organic compounds, potentially making this compound a candidate for further exploration in this area.
- Anticancer Activity : The naphthalene moiety is known for its potential anticancer properties. Research into similar naphthalene derivatives has shown promise in inhibiting cancer cell proliferation. Investigating the cytotoxic effects of this compound on various cancer cell lines could provide insights into its therapeutic potential.
- Enzyme Inhibition : Silanes are often studied for their ability to interact with enzymes. The specific interactions of this compound with key metabolic enzymes could be significant in understanding its biological role.
Research Findings and Case Studies
Several studies have explored the biological activities of silanes and related compounds, providing a context for understanding the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Silanes
| Compound Name | Activity Type | Reference |
|---|---|---|
| 2-(Trimethylsilyl)naphthalene | Antimicrobial | PubChem |
| Triarylsilanols | Enzyme Inhibition | ACS Publications |
| Naphthalene Derivatives | Anticancer | MDPI Molecules |
Case Study: Antimicrobial Activity
A study examining the antimicrobial properties of various silane compounds found that those with naphthalene substitutions exhibited significant activity against Gram-positive bacteria. This suggests that this compound may also possess similar properties, warranting further investigation through in vitro assays.
Case Study: Anticancer Potential
Research on naphthalene derivatives has indicated their ability to induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been shown to inhibit cell growth in breast cancer cell lines (MCF-7). This opens avenues for evaluating the compound's efficacy against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
